molecular formula C16H17BrN2O2 B5835570 N-(4-bromo-2-methylphenyl)-N'-(2-ethoxyphenyl)urea

N-(4-bromo-2-methylphenyl)-N'-(2-ethoxyphenyl)urea

Cat. No.: B5835570
M. Wt: 349.22 g/mol
InChI Key: YARCFULWZGLDEH-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” typically involves the reaction of 4-bromo-2-methylaniline with 2-ethoxyaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the bromine substituent, potentially replacing it with hydrogen.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products

    Oxidation: Formation of 4-bromo-2-methylbenzoic acid.

    Reduction: Formation of 2-methylphenyl-N’-(2-ethoxyphenyl)urea.

    Substitution: Formation of 4-cyano-2-methylphenyl-N’-(2-ethoxyphenyl)urea.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-N’-(2-ethoxyphenyl)urea
  • N-(4-bromo-2-methylphenyl)-N’-(2-methoxyphenyl)urea
  • N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)thiourea

Uniqueness

“N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” is unique due to the specific combination of substituents on the phenyl rings. The bromine atom provides distinct reactivity compared to other halogens, and the ethoxy group offers different steric and electronic properties compared to methoxy or other alkoxy groups.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-3-21-15-7-5-4-6-14(15)19-16(20)18-13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARCFULWZGLDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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